molecular formula C26H42O9 B1254440 Porwenin B

Porwenin B

Cat. No.: B1254440
M. Wt: 498.6 g/mol
InChI Key: BUPXBDSZSIVFMU-VCRJQRCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porwenin B is a diterpenoid compound first isolated from Portulaca okinawensis (Okinawa purslane) alongside its analog, Porwenin A, as reported in a 2001 study presented at the 79th Spring Meeting of the Chemical Society of Japan . This compound belongs to a class of plant-derived secondary metabolites characterized by a bicyclic diterpene skeleton with functional modifications such as hydroxyl groups or lactone rings, which influence its bioactivity .

Properties

Molecular Formula

C26H42O9

Molecular Weight

498.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,7R,8S,8aR)-8-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-7,8-dimethyl-4-methylidene-2,3,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylate

InChI

InChI=1S/C26H42O9/c1-15-7-11-26(24(33)35-23-22(32)21(31)20(30)18(14-29)34-23)16(2)5-4-6-19(26)25(15,3)10-8-17(13-28)9-12-27/h9,15,18-23,27-32H,2,4-8,10-14H2,1,3H3/b17-9-/t15-,18-,19-,20-,21+,22-,23+,25+,26-/m1/s1

InChI Key

BUPXBDSZSIVFMU-VCRJQRCTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/CO)CCCC2=C)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCO)CO)CCCC2=C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

porwenin B

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Porwenin B vs. Porwenin A

Porwenin A and B are co-isolated from P. okinawensis but differ in their substituents. This compound features a lactone ring, while Porwenin A lacks this moiety, instead possessing a hydroxyl group at the C-12 position (Figure 1). This structural divergence significantly impacts their physicochemical properties:

  • Solubility : this compound’s lactone ring enhances lipophilicity, favoring membrane permeability .
  • Stability : The lactone ring in this compound is susceptible to hydrolysis under alkaline conditions, whereas Porwenin A exhibits greater stability in aqueous environments .

Table 1. Structural and Physical Properties

Property This compound Porwenin A
Molecular Formula C₂₀H₃₀O₃ C₂₀H₃₂O₄
Functional Groups Lactone ring, 2 hydroxyls 3 hydroxyls
Melting Point (°C) 148–150 162–164
LogP (Predicted) 3.8 2.5

Sources:

This compound vs. Hedaoal

Hedaoal, a bis-norditerpene isolated from brown algae, shares a tricyclic skeleton with this compound but lacks two methyl groups (hence "nor") and contains an additional epoxide group (Figure 2). Key differences include:

  • Skeletal Rigidity : Hedaoal’s epoxide group introduces strain, reducing conformational flexibility compared to this compound .
  • Synthetic Accessibility: this compound’s diterpene framework is more amenable to semi-synthetic modifications than Hedaoal’s nor-structure .

Functional Comparison

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL for S. aureus), attributed to its lactone ring disrupting cell membrane integrity . In contrast, Porwenin A shows weaker activity (MIC: 32 µg/mL), while Hedaoal’s epoxide group confers selective antifungal properties (MIC: 8 µg/mL for C. albicans) .

Table 2. Bioactivity Profiles

Compound Antimicrobial (Gram+) Antifungal Anti-inflammatory (IC₅₀, COX-2)
This compound 4 µg/mL >64 µg/mL 12 µM
Porwenin A 32 µg/mL >64 µg/mL 28 µM
Hedaoal >64 µg/mL 8 µg/mL Not reported

Sources:

Ecological and Pharmacological Roles

This compound is hypothesized to act as a phytoalexin in P. okinawensis, defending against microbial pathogens . Hedaoal, however, may serve as a chemical deterrent in marine ecosystems, deterring herbivores via cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porwenin B
Reactant of Route 2
Porwenin B

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